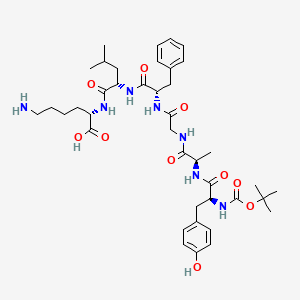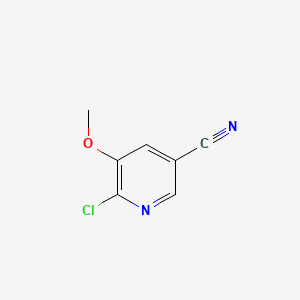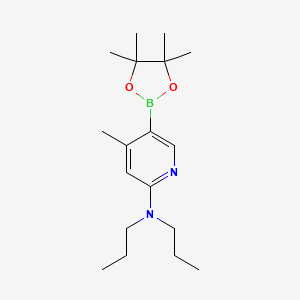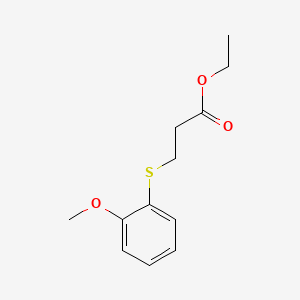
(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys (Boc-Tyr-D-Ala-Leu-Enk-Lys) is an opioid peptide that has been studied for its potential uses in research and medicine. It is a modified form of the endogenous opioid peptide Leu-Enkephalin, and is composed of five amino acids: Boc-Tyr-D-Ala-Leu-Enk-Lys. This opioid peptide has been studied for its potential uses in research and medicine, including its ability to modulate pain, regulate the immune system, and serve as a potential therapeutic for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
The peptide (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys is part of a broader category of compounds explored in the field of peptide chemistry, with significant implications in understanding the structure-activity relationships of hormone analogs and the development of novel opioid receptor agonists and antagonists. These peptides have been critical in studying opioid receptors' role in pain modulation, addiction, and other physiological processes.
Advancements in Peptide Chemistry
The synthesis and study of peptides, including enkephalin analogs, have provided insights into the active centers of various hormones, notably alpha- and beta-melanocyte-stimulating hormones. The use of D-amino acids in these syntheses has led to the development of antagonists that have furthered our understanding of hormone activity at the molecular level. Notable achievements include the synthesis of beta-MSH and its fragments, revealing that the C-terminal pentadecapeptide of beta-MSH exhibits higher MSH activity than the parent hormone, posing questions about the N-terminal tripeptide's role (Okada, 2009).
Opioid Receptors and Antagonists
Research into endogenous ligands for opiate receptors, notably the pentapeptides Met- and Leu-enkephalin, has demonstrated their significance in understanding pain regulation and addiction. Attempts to protect enkephalins from rapid degradation have led to the development of longer-acting and more potent analogs, enhancing receptor binding affinity and indicating a path forward in drug development for pain management and addiction treatment (Ananth, Nair, & Rastogi, 1982).
Enkephalin Analogs and Biological Evaluation
Biphalin, an opioid octapeptide with a dimeric structure derived from enkephalins, showcases enhanced antinociceptive activity and suggests a cooperative binding to μ and δ opioid receptors. This highlights the potential for novel biological profiles in pain management, with significant implications for understanding the mechanism of action of enkephalin analogs like (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys (Feliciani et al., 2012).
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H59N7O10/c1-24(2)20-30(36(52)45-29(38(54)55)14-10-11-19-41)46-37(53)31(21-26-12-8-7-9-13-26)44-33(49)23-42-34(50)25(3)43-35(51)32(47-39(56)57-40(4,5)6)22-27-15-17-28(48)18-16-27/h7-9,12-13,15-18,24-25,29-32,48H,10-11,14,19-23,41H2,1-6H3,(H,42,50)(H,43,51)(H,44,49)(H,45,52)(H,46,53)(H,47,56)(H,54,55)/t25-,29+,30+,31+,32+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNSTRDQLTUBMY-OUXOSDSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H59N7O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride](/img/structure/B596942.png)



![2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B596953.png)


![Methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B596956.png)

